hydroxyformaldehyde

概述

描述

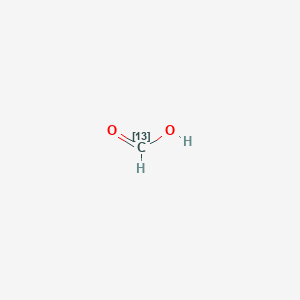

hydroxyformaldehyde is a stable isotope-labeled compound of formic acid, where the carbon atom is replaced by its isotope, carbon-13. The chemical formula for formic acid-13C is H13COOH. This compound is widely used in various scientific research fields due to its unique properties and the ability to trace and study metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions: hydroxyformaldehyde can be synthesized through several methods. One common method involves the reaction of carbon-13 labeled carbon dioxide with hydrogen in the presence of a catalyst. Another method includes the hydrolysis of methyl formate-13C, which is produced by the reaction of methanol-13C with carbon monoxide .

Industrial Production Methods: The industrial production of formic acid-13C typically involves the hydrolysis of methyl formate-13C. This process is favored due to its efficiency and high yield. The reaction conditions include the use of a strong acid catalyst and controlled temperature and pressure to ensure the complete conversion of methyl formate-13C to formic acid-13C .

化学反应分析

Types of Reactions: hydroxyformaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: It can be reduced to methanol-13C using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions to form esters, amides, and other derivatives.

Major Products:

- Oxidation of formic acid-13C produces carbon dioxide-13C and water.

- Reduction yields methanol-13C.

- Substitution reactions produce various esters, amides, and other derivatives depending on the reactants used .

科学研究应用

Biological Applications

1.1 Molecular Biology Techniques

Hydroxyformaldehyde is utilized in molecular biology for its ability to cross-link proteins and nucleic acids. This property is crucial for:

- DNA and RNA Cross-Linking : It aids in the study of protein-DNA interactions, chromatin structure, and gene expression. Cross-linking helps stabilize complexes for analysis during techniques like electrophoresis and chromatography .

- Histological Preservation : this compound is widely used to fix biological tissues for histological examination. It preserves cellular morphology while minimizing shrinkage and degradation .

1.2 Vaccine Production

This compound plays a significant role in vaccine production by inactivating viruses or toxins without compromising their immunogenic properties. This is essential for vaccines such as those for influenza, where it ensures safety while maintaining efficacy .

1.3 Disinfection and Sterilization

The compound exhibits strong disinfectant properties, making it effective for sterilizing laboratory equipment and surfaces. Its bactericidal, fungicidal, and virucidal capabilities help maintain aseptic conditions in various biological settings .

Industrial Applications

2.1 Resin Production

This compound is a precursor to various resins used extensively in the manufacturing industry:

- Urea-Formaldehyde Resin : Commonly used in particle board and plywood production.

- Phenol-Formaldehyde Resin : Utilized in high-performance adhesives and coatings.

- Melamine-Formaldehyde Resin : Employed in laminate surfaces and kitchenware .

These resins are valued for their durability, heat resistance, and adhesive properties.

2.2 Textile Industry

In the textile sector, this compound-based resins are used to enhance fabric properties such as crease resistance and durability. They are crucial for finishing processes that improve the longevity of garments .

2.3 Cosmetic and Personal Care Products

This compound is incorporated into cosmetics as a preservative due to its antimicrobial properties. It helps extend the shelf life of products like shampoos and lotions by preventing microbial growth .

Environmental Applications

3.1 Water Treatment

In environmental chemistry, this compound is investigated for its potential role in water treatment processes. Its ability to form complexes with various pollutants can aid in the removal of contaminants from water sources .

Case Study 1: Histological Examination

A study conducted at a university hospital demonstrated the effectiveness of this compound in preserving tissue samples for histological analysis. The samples fixed with this compound showed superior structural integrity compared to those fixed with alternative agents like ethanol or acetone, leading to more accurate diagnostic outcomes.

Case Study 2: Vaccine Development

Research on influenza vaccines highlighted the use of this compound in rendering the virus non-infectious while maintaining its ability to stimulate an immune response. Trials indicated that vaccines produced using this method had comparable efficacy to those produced using live attenuated strains.

作用机制

hydroxyformaldehyde exerts its effects through various molecular targets and pathways. It is readily metabolized in biological systems, where it participates in metabolic pathways involving formate and carbon dioxide. The labeled carbon-13 allows researchers to trace the metabolic fate of formic acid-13C and study its interactions with enzymes and other biomolecules .

相似化合物的比较

hydroxyformaldehyde is unique due to its carbon-13 isotope, which distinguishes it from other similar compounds. Some similar compounds include:

Formic acid: The non-labeled version of formic acid, with the chemical formula HCOOH.

Acetic acid-13C: Another carbon-13 labeled compound, with the chemical formula CH313COOH.

Methanol-13C: A carbon-13 labeled alcohol, with the chemical formula CH313OH.

This compound is particularly valuable in research due to its simple structure and the ease with which it can be incorporated into various metabolic pathways, making it an excellent tracer for studying biochemical processes .

生物活性

Hydroxyformaldehyde, also known as formaldehyde hydrate or methylene glycol, is an important compound in various biological and chemical processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on living organisms, and relevant case studies.

This compound is a simple aldehyde with the chemical formula . It exists primarily in aqueous solution and is known for its reactivity due to the presence of both aldehyde and hydroxyl functional groups. This dual functionality allows this compound to participate in various biochemical reactions, making it significant in both synthetic and biological contexts.

- Cellular Interaction : this compound can react with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and modifications that can disrupt normal cellular functions. This interaction is critical in understanding its cytotoxicity and potential carcinogenic effects .

- Metabolic Pathways : In biological systems, this compound is involved in metabolic pathways that utilize aldehydes, influencing processes such as energy production and biosynthesis of essential biomolecules .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its ability to disrupt cellular membranes and denature proteins contributes to its effectiveness as a disinfectant .

Toxicological Effects

This compound's biological activity is not limited to beneficial effects; it also poses risks:

- Cytotoxicity : High concentrations can lead to cell death through apoptosis or necrosis. The compound's reactivity can result in oxidative stress, leading to DNA damage and subsequent mutations .

- Carcinogenic Potential : Prolonged exposure has been linked to various forms of cancer, particularly respiratory cancers, due to its ability to form DNA adducts .

Case Study 1: Inhalation Exposure and Leukemia

A significant body of research has investigated the association between formaldehyde exposure (including this compound) and leukemia. A review highlighted that while some epidemiological studies suggest a correlation, the evidence remains inconclusive. The complexity arises from potential confounding factors and the endogenous production of formaldehyde in human metabolism .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus, results demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (v/v). The study concluded that this compound could be a viable alternative for disinfecting surfaces in healthcare settings .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

属性

IUPAC Name |

hydroxyformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455640 | |

| Record name | Formic acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-56-3 | |

| Record name | Formic acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1633-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the vacuum electrolysis reactor technique in analyzing formic acid-13C?

A1: Traditional methods for determining 13C enrichment often require complex sample preparation and may not be specific to individual carbon positions within a molecule. The vacuum electrolysis reactor offers a simplified and direct approach. [] By converting formic acid-13C into carbon dioxide within the reactor, researchers can directly measure the 13CO2 using gas inlet mass spectrometry. This method provides accurate information about the 13C enrichment specifically at the C1 position of formic acid. []

Q2: How does the vacuum electrolysis technique compare to other methods for determining 13C enrichment in formic acid?

A2: While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can determine isotopic enrichment, the vacuum electrolysis method offers several advantages. The reactor's design allows for the analysis of small sample volumes, minimizing material consumption. Additionally, the direct measurement of 13CO2 eliminates the need for complex derivatization steps often required for other analytical techniques. [] This combination of simplicity, specificity, and small sample volume requirements makes the vacuum electrolysis reactor a valuable tool in isotopic labeling studies utilizing formic acid-13C.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。